5-chloro-2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
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Overview
Description
5-chloro-2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methoxy group, and a carbamothioyl group attached to a benzamide core. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4-methyl-2-aminopyridine.
Formation of Benzamide: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with 4-methyl-2-aminopyridine to form the benzamide intermediate.
Introduction of Carbamothioyl Group: The benzamide intermediate is then treated with thiophosgene (CSCl2) to introduce the carbamothioyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid or 5-chloro-2-methoxybenzaldehyde.
Reduction: Formation of 5-chloro-2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular protein, altering its conformation and affecting its activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)ethyl]benzamide
- 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- 5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide
Uniqueness
5-chloro-2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is unique due to the presence of the 4-methylpyridin-2-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or improve its pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-5-6-17-13(7-9)18-15(22)19-14(20)11-8-10(16)3-4-12(11)21-2/h3-8H,1-2H3,(H2,17,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRZIAYKSASFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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